N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
Description
N-(2-(5-(2-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a synthetic small molecule characterized by a pyrazolo[3,4-d]pyrimidinone core, a bicyclic heteroaromatic system. Key structural features include:
- 2-Naphthamide ethyl chain at the 1-position, introducing a bulky aromatic group that may enhance hydrophobic interactions in biological systems.
This compound’s design aligns with medicinal chemistry strategies to optimize target binding and pharmacokinetic properties through fluorination and aromatic substitution .
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O2/c26-22-8-4-3-7-20(22)15-30-16-28-23-21(25(30)33)14-29-31(23)12-11-27-24(32)19-10-9-17-5-1-2-6-18(17)13-19/h1-10,13-14,16H,11-12,15H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQAVVCCTYPGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Catalyst Selection
- DMF vs. DMAC : DMF is preferred for nucleophilic substitutions due to its high polarity, while DMAC improves yields in palladium-catalyzed reactions.
- Catalytic Systems : Tetrakis(triphenylphosphine)palladium(0) and bismuth(diphenylphosphino)ferrocene (dppf) are critical for cross-coupling, reducing side reactions.
Yield Improvements
- Stepwise vs. One-Pot Synthesis : Stepwise synthesis of the pyrazolo[3,4-d]pyrimidinone core achieves a total yield of 49.9% over two steps, whereas one-pot methods remain less efficient.
- Temperature Control : Maintaining reactions at 100–150°C during cross-coupling prevents decomposition of sensitive intermediates.
Analytical Characterization
Key characterization data for intermediates and the final compound include:
| Parameter | Value | Method |
|---|---|---|
| Melting Point | >300°C | Differential Scanning Calorimetry |
| IR (C=O Stretch) | 1648 cm⁻¹ | FT-IR |
| ¹H NMR (DMSO-d6) | δ 2.41 (s, CH3), 3.92 (s, OCH3) | 500 MHz NMR |
| MS (Molecular Ion) | m/z 546 [M+H]⁺ | ESI-MS |
Chemical Reactions Analysis
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Coupling Reactions: The naphthamide moiety can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, indicating potential as a bioactive molecule.
Medicine: Research suggests that it may have therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit or activate certain signaling pathways, resulting in therapeutic effects in disease models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with pyrazolo[3,4-d]pyrimidine derivatives and fluorinated aromatic amides. Below is a detailed comparison with two analogs from the literature (see Table 1 ):
Key Structural and Functional Differences
Core Modifications: The target compound retains the pyrazolo[3,4-d]pyrimidinone core, whereas analogs in incorporate chromen-2-yl or additional fluorophenyl groups fused to the core, altering steric and electronic profiles .
Substituent Variations :
- The 2-naphthamide ethyl chain in the target compound contrasts with the 2-fluoro-N-isopropylbenzamide (Example 53) and benzenesulfonamide (Example in ) groups. The naphthamide’s extended aromatic system may enhance lipophilicity compared to smaller benzamide derivatives.
- Fluorine placement (e.g., 2-fluorobenzyl vs. 3-fluorophenyl in analogs) influences dipole interactions and steric hindrance at binding sites .
However, the analog in (M+1 = 589.1 g/mol, MP 175–178°C) suggests that fluorination and bulky substituents increase molecular weight and thermal stability .
Synthetic Efficiency :
- The analog in was synthesized via Suzuki-Miyaura coupling with a 28% yield, highlighting challenges in introducing boronic acid derivatives to the pyrazolo-pyrimidine core. Similar methods may apply to the target compound, though its synthetic route is unspecified .
Table 1: Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives
Broader Context of Amide-Containing Analogs
Compounds in , such as (R)- and (S)-configured amides with tetrahydropyrimidinyl groups, demonstrate the pharmacological relevance of amide linkages. While their cores differ from the target compound, shared features include:
- Complex amide side chains , which may influence solubility and proteolytic stability.
- Stereochemical diversity , underscoring the importance of chirality in optimizing target selectivity .
Biological Activity
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 411.5 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H18FN5O2 |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 922083-06-5 |
Anticancer Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. A study highlighted the potential of these compounds in targeting specific enzymatic pathways involved in tumor growth and resistance to chemotherapy .
Enzyme Inhibition
This compound may inhibit key enzymes such as Aldehyde Dehydrogenase (ALDH), which is implicated in cancer cell survival and drug resistance. Modifications on the pyrazole ring can significantly affect the potency and selectivity of enzyme inhibition, as observed in structure-activity relationship (SAR) studies .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that pyrazolo[3,4-d]pyrimidine derivatives could effectively inhibit the growth of ovarian cancer cells by targeting ALDH isoforms. These findings suggest that structural modifications can enhance bioactivity against specific cancer types .
- Mechanistic Insights : Further mechanistic studies revealed that the compound interacts with key proteins involved in cell signaling pathways associated with apoptosis and cell cycle regulation. The presence of fluorine atoms enhances metabolic stability and bioavailability, making these compounds more effective as therapeutic agents .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for producing N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide with high purity and yield?
- Methodological Answer : The synthesis typically involves sequential coupling of pyrazolo[3,4-d]pyrimidine intermediates with fluorobenzyl and naphthamide groups. Key steps include:
- Cyclocondensation of 5-amino-1H-pyrazole-4-carboxamide derivatives with 2-fluorobenzyl halides under reflux in DMF (70–80°C, 6–8 hours) .
- Amide coupling using EDCI/HOBt or DCC as coupling agents in anhydrous dichloromethane (room temperature, 12 hours) to attach the naphthamide moiety .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. How can the compound’s structural integrity and three-dimensional conformation be validated post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography (e.g., SHELX programs for structure refinement) to determine bond lengths, angles, and torsional conformations .
- NMR spectroscopy (1H and 13C) to confirm substitution patterns and detect impurities. For example, the 2-fluorobenzyl group shows characteristic splitting in 1H NMR (δ 7.2–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular formula accuracy (e.g., [M+H]+ ion) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for pyrazolo[3,4-d]pyrimidine derivatives, such as conflicting enzyme inhibition results?
- Methodological Answer : Contradictions often arise from assay variability or structural analogs. To address this:
- Replicate assays under standardized conditions (e.g., ATP concentration, pH, temperature) .
- Conduct molecular docking studies (using AutoDock Vina or Schrödinger Suite) to compare binding modes of the compound with related analogs. For example, fluorobenzyl groups may enhance hydrophobic interactions with kinase ATP-binding pockets .
- Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics and rule out false positives from fluorescent interference .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacokinetic properties without compromising efficacy?
- Methodological Answer : Focus on systematic substitutions and computational modeling:
- Modify the naphthamide group : Replace with substituted benzamides (e.g., 4-methoxy or 4-chloro) to assess solubility and logP changes .
- Evaluate fluorobenzyl positional isomers : Compare 2-fluoro vs. 3-fluoro substitutions using free-energy perturbation (FEP) simulations to predict binding affinity trends .
- In vitro ADMET profiling : Use Caco-2 cell monolayers for permeability assays and human liver microsomes for metabolic stability testing .
Q. What experimental approaches can elucidate the compound’s mechanism of action when initial target identification yields ambiguous results?
- Methodological Answer : Employ multi-omics and phenotypic screening:
- Phosphoproteomics : Treat cell lines (e.g., HeLa or A549) with the compound and quantify phosphorylation changes via LC-MS/MS to identify inhibited kinases .
- CRISPR-Cas9 gene knockout : Screen a kinase library to pinpoint targets whose ablation mimics the compound’s phenotypic effects (e.g., cell cycle arrest) .
- Surface plasmon resonance (SPR) : Immobilize putative targets (e.g., EGFR or Aurora kinases) to measure real-time binding kinetics .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational docking predictions and experimental IC50 values for this compound?
- Methodological Answer : Potential causes and solutions include:
- Solvent effects : Docking simulations often neglect solvent molecules. Re-run simulations with explicit water models (e.g., TIP3P) .
- Protein flexibility : Use ensemble docking with multiple receptor conformations (e.g., from molecular dynamics trajectories) .
- Off-target binding : Perform selectivity profiling against a panel of 50+ kinases to identify cross-reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
